Quipazine-d8 Maleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quipazine-d8 Maleate is a biochemical used for proteomics research . It is a serotonergic drug of the piperazine group, which was originally intended as an antidepressant but never developed for medical use .

Molecular Structure Analysis

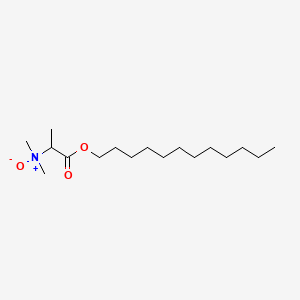

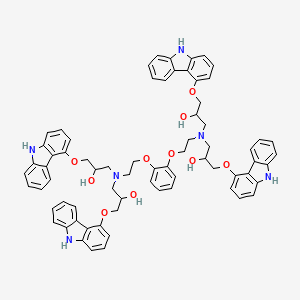

The molecular formula of this compound is C17H11D8N3O4, and it has a molecular weight of 337.40 . The structure of Quipazine involves a piperazine group attached to a quinoline .Wissenschaftliche Forschungsanwendungen

Dopaminergic and Serotonergic Mechanisms in Locomotor Activity

Quipazine's role in modulating locomotor activity has been demonstrated through its interaction with dopaminergic and serotonergic receptors. For instance, studies have shown that quipazine maleate can induce a dose-dependent rise in locomotor activity mediated partially by dopamine receptors in the nucleus accumbens septi, suggesting a dopaminergic pathway involvement rather than a significant role for serotonin receptors in this behavior (Feigenbaum, Yanai, & Klawans, 2005).

Neurotransmitter Influence on Brainstem Neurons

Research using fluorescence histochemical methods has explored quipazine's effect on monoamine fluorescence in the brain stem, finding that it can decrease noradrenaline fluorescence intensity in certain noradrenergic neurons. This suggests quipazine's influence extends beyond serotonergic neurons, affecting noradrenergic neurons as well, which may have implications for understanding neurotransmitter dynamics in the brain (Śmiałowska, 2005).

Rehabilitation and Recovery in Spinal Cord Injuries

Quipazine has been investigated for its potential in rehabilitating locomotor function following spinal cord injuries. Studies demonstrate that concurrent treatment with robotic step training and serotonergic agonist quipazine can significantly enhance recovery of locomotor function in spinal cord-transected mice, suggesting a synergistic effect that exceeds the benefits observed with independent treatments. These findings indicate quipazine's potential in facilitating rehabilitation post-spinal cord injury through pharmacological modulation of serotonergic pathways (Fong et al., 2005).

Serotonergic Agonism and Sensory Responsiveness

Quipazine's serotonergic agonist properties have also been studied in the context of sensory responsiveness and locomotor recovery in neonatal and adult rodents with spinal cord injuries. For example, quipazine treatment was shown to recover hind-limb movement and step frequency in spinal rats to levels seen in intact animals, highlighting its role in engaging spinal sensory and motor circuits to promote functional recovery (Swann et al., 2017).

Wirkmechanismus

Target of Action

Quipazine-d8 Maleate is a serotonergic drug that primarily targets the serotonin receptors , particularly the 5-HT2A and 5-HT3 subtypes . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes .

Mode of Action

This compound acts as a serotonin reuptake inhibitor and a moderately selective serotonin receptor agonist . It binds to a range of different serotonin receptors, but shows particular affinity for the 5-HT2A and 5-HT3 subtypes . By inhibiting the reuptake of serotonin and stimulating these receptors, this compound increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic synapse pathway . By acting as an agonist at the 5-HT2A and 5-HT3 receptors, this compound can modulate the activity of this pathway, leading to a variety of downstream effects . These effects can include changes in mood, cognition, and various physiological processes .

Result of Action

This compound has been shown to produce effects consistent with other serotonergic drugs. For example, it has been reported to produce a head-twitch response and other effects in animal studies . It failed to produce psychedelic effects in humans at a dose of 25 mg, which was the highest dose tested due to 5-ht3 mediated side effects of nausea and gastrointestinal discomfort . In another study, systemic injection of Quipazine produced single swallows with motor patterns and swallow-breathing coordination similar to spontaneous swallows, and increased swallow rate with moderate changes in cardiorespiratory functions .

Biochemische Analyse

Biochemical Properties

Quipazine-d8 Maleate acts as a serotonin receptor agonist, interacting with various serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . These interactions are crucial for understanding the role of serotonin in various physiological processes. This compound binds to these receptors, mimicking the action of serotonin and thereby activating the associated signaling pathways. This compound also interacts with other biomolecules, such as prolactin inhibitors, which further elucidates its role in biochemical reactions .

Cellular Effects

This compound influences various cellular processes by activating serotonin receptors. This activation leads to changes in cell signaling pathways, gene expression, and cellular metabolism . For instance, in neuronal cells, this compound can induce a head-twitch response, a common indicator of serotonin receptor activation . Additionally, it affects the secretion of anterior pituitary hormones, such as growth hormone and prolactin, in both normal and neurologically impaired individuals .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways. These pathways lead to various physiological responses, such as changes in neurotransmitter release and modulation of neuronal activity . This compound also influences gene expression by activating transcription factors that regulate the expression of serotonin-responsive genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity can diminish due to degradation or metabolic processes . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of serotonin receptor activation and associated signaling pathways . The exact temporal dynamics of these effects can depend on various factors, including the experimental conditions and the specific cell types being studied .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound primarily activates serotonin receptors, leading to behavioral changes such as increased locomotor activity . At higher doses, this compound can induce adverse effects, such as nausea and gastrointestinal discomfort, due to excessive activation of serotonin receptors . These dose-dependent effects are crucial for understanding the therapeutic potential and safety profile of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to serotonin metabolism . The compound is metabolized by enzymes such as monoamine oxidase, which breaks down serotonin and related compounds . This metabolism can influence the overall activity and duration of this compound’s effects, as well as its interactions with other biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system serotonin receptors . Additionally, this compound can interact with transporters and binding proteins that facilitate its movement within cells and tissues . These interactions are essential for understanding the compound’s pharmacokinetics and overall efficacy .

Subcellular Localization

This compound is primarily localized in the cytoplasm and cell membrane, where it interacts with serotonin receptors . The compound’s localization is influenced by various factors, including its chemical structure and interactions with cellular components . Additionally, this compound can undergo post-translational modifications that affect its activity and function within specific cellular compartments .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Quipazine-d8 Maleate involves the incorporation of deuterium at the eighth position of the quipazine molecule. This can be achieved through a series of synthetic steps starting from commercially available starting materials. The maleate salt is then formed by reacting the quipazine-d8 base with maleic acid.", "Starting Materials": ["3-(2-aminopropyl)indole-d8", "2-chloro-1-methylpyridinium iodide", "sodium hydride", "maleic acid", "diethyl ether", "water"], "Reaction": [ "Step 1: Preparation of 3-(2-aminopropyl)indole-d8", "3-(2-bromoethyl)indole-d8 is reacted with sodium deuteroxide in DMSO to form 3-(2-deuteroethyl)indole-d8. This is then reacted with ethylenediamine to form 3-(2-aminoethyl)indole-d8. Finally, this compound is reacted with acetic anhydride to form 3-(2-aminopropyl)indole-d8.", "Step 2: Preparation of 2-chloro-1-methylpyridinium iodide", "Methylpyridine is reacted with sodium hydride in THF to form 2-methylpyridine. This is then reacted with phosphorus oxychloride and hydrogen chloride gas to form 2-chloro-1-methylpyridine. This compound is then reacted with sodium iodide in acetone to form 2-chloro-1-methylpyridinium iodide.", "Step 3: Preparation of Quipazine-d8 base", "3-(2-aminopropyl)indole-d8 is reacted with 2-chloro-1-methylpyridinium iodide in the presence of sodium hydride in DMF to form quipazine-d8 base.", "Step 4: Preparation of Quipazine-d8 Maleate", "Quipazine-d8 base is dissolved in diethyl ether and maleic acid is added to the solution. The mixture is stirred at room temperature for several hours and the resulting precipitate is filtered and washed with water to yield Quipazine-d8 Maleate." ]} | |

CAS-Nummer |

1795133-22-0 |

Molekularformel |

C17H19N3O4 |

Molekulargewicht |

337.405 |

IUPAC-Name |

(Z)-but-2-enedioic acid;2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinoline |

InChI |

InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/i7D2,8D2,9D2,10D2; |

InChI-Schlüssel |

QYJJDHZHSCTBII-NHXHBPKDSA-N |

SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |

Synonyme |

2-(1-Piperazinyl-d8)quinoline (2Z)-2-Butenedioate; 2-(1-Piperazinyl-d8)quinoline Maleate; 1-(2-Quinolyl)piperazine-d8 Maleate; MA 1291-d8; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)